molecular formula C8H9F2N B8813730 1-(2,3-Difluorophenyl)ethan-1-amine CAS No. 870849-27-7

1-(2,3-Difluorophenyl)ethan-1-amine

Cat. No. B8813730
M. Wt: 157.16 g/mol
InChI Key: KETZXWRRCDXDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
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properties

CAS RN

870849-27-7

Product Name

1-(2,3-Difluorophenyl)ethan-1-amine

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3

InChI Key

KETZXWRRCDXDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.66 mL) and hydroxylamine hydrochloride (712 mg) were added to a solution of 2,3-difluoroacetophenone (1 g) in ethanol (35 mL), and the reaction solution was heated to reflux for 3 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.4 g of a crude purified product containing the title compound (purity: 72 wt %). The physical properties of the compound are as follows.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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